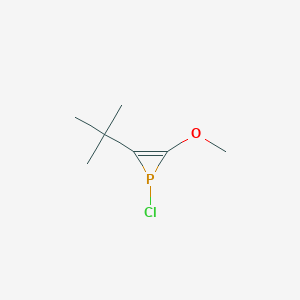
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene is an organophosphorus compound characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene typically involves the reaction of tert-butyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphirene ring. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphirene derivatives .
Scientific Research Applications
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene involves its interaction with molecular targets through its phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal centers, which are facilitated by the unique electronic properties of the phosphirene ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene include other phosphirene derivatives and organophosphorus compounds, such as:
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirane
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphole
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphinine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the phosphirene ring and the tert-butyl and methoxy substituents. These features confer distinct electronic and steric properties, making the compound valuable for specific applications in synthesis and catalysis .
Properties
CAS No. |
118398-74-6 |
|---|---|
Molecular Formula |
C7H12ClOP |
Molecular Weight |
178.59 g/mol |
IUPAC Name |
2-tert-butyl-1-chloro-3-methoxyphosphirene |
InChI |
InChI=1S/C7H12ClOP/c1-7(2,3)5-6(9-4)10(5)8/h1-4H3 |
InChI Key |
TXSSIZKJZXSNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(P1Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















